N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, a methoxyphenoxy group, and a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the methoxyphenoxy group, and the final coupling with hydrazinecarbothioamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N1-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE include other hydrazinecarbothioamide derivatives and compounds with similar functional groups.
Uniqueness
What sets N1-CYCLOPROPYL-2-[2-(4-METHOXYPHENOXY)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H17N3O3S |
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Molecular Weight |
295.36 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C13H17N3O3S/c1-18-10-4-6-11(7-5-10)19-8-12(17)15-16-13(20)14-9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,15,17)(H2,14,16,20) |
InChI Key |
QUZRAIABTVTVDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
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